molecular formula C35H34N6O3S2 B2940185 N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide CAS No. 393585-36-9

N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide

Cat. No.: B2940185
CAS No.: 393585-36-9
M. Wt: 650.82
InChI Key: SUJVQBXVKQJFEC-UHFFFAOYSA-N
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Description

The compound N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide features a complex heterocyclic scaffold comprising:

  • A 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group and a sulfanyl-linked side chain.
  • A 4,5-dihydro-1H-pyrazole ring bearing 4-methylphenyl and thiophen-2-yl substituents.
  • A phenoxyacetamide moiety attached via a methylene bridge.

Properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N6O3S2/c1-23-12-15-26(16-13-23)30-19-28(31-10-7-17-45-31)39-41(30)34(43)22-46-35-38-37-32(40(35)29-18-24(2)11-14-25(29)3)20-36-33(42)21-44-27-8-5-4-6-9-27/h4-18,30H,19-22H2,1-3H3,(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJVQBXVKQJFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=C(C=CC(=C4)C)C)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signaling pathways related to cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The target compound shares structural motifs with several synthesized analogs (Table 1):

Compound Name / ID Core Structure Key Substituents Bioactivity/Properties (Inferred) Reference
Target Compound 1,2,4-triazole + dihydro-pyrazole 2,5-dimethylphenyl, thiophen-2-yl, phenoxyacetamide Potential kinase inhibition, antimicrobial
Compounds [10–15] () S-alkylated 1,2,4-triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, α-halogenated ketones Antifungal, anti-inflammatory
Compound Thiazole + dihydro-pyrazole 4-nitrophenyl, 4-chlorophenyl, isopropylphenyl Antimicrobial, enzyme inhibition
Compound 1,2,4-triazole 2,5-dimethoxyphenyl, indolin-1-yl, phenoxyacetamide Neuroactive potential

Key Observations:

  • The 1,2,4-triazole core is common in all analogs, but substituent diversity dictates bioactivity. For example, the target compound’s thiophen-2-yl group may enhance π-π stacking in enzyme binding compared to the indolin-1-yl group in ’s compound .
  • Sulfanyl linkages (e.g., –S–CH2–CO–) in the target compound and analogs improve metabolic stability over ester or amine linkages .

Methodological Considerations for Comparison

  • Similarity Metrics: Structural alignment tools (e.g., Tanimoto coefficient) and pharmacophore modeling are critical for comparing bioactivity, as minor substituent changes (e.g., methyl vs. methoxy groups) drastically alter interactions .
  • Mass Spectrometry : Used in for metabolite profiling; applicable to assess the target compound’s stability in biological matrices .

Biological Activity

N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a multi-functional structure characterized by:

  • Aromatic rings : The presence of 2,5-dimethylphenyl and 4-methylphenyl groups.
  • Triazole ring : A five-membered ring contributing to its biological activity.
  • Thiazole and pyrazole moieties : Known for their pharmacological properties.

Molecular Formula

The molecular formula of the compound is C24H28N4O3SC_{24}H_{28}N_{4}O_{3}S.

PropertyValue
Molecular Weight444.56 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays conducted on various cancer cell lines demonstrated that similar compounds inhibited cell proliferation effectively. For example, a derivative showed an IC50 value of 12 µM against breast cancer cells .
  • Mechanism of Action : The anticancer activity is hypothesized to involve the induction of apoptosis and inhibition of cell cycle progression through modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Inhibition Zone Assays : The compound displayed notable inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, an analog showed zones of inhibition ranging from 15 mm to 25 mm depending on the bacterial strain tested .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented:

  • Phospholipase A2 Inhibition : Similar compounds have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. This inhibition may predict potential toxicity in drug development .

Study 1: Anticancer Screening

A research team screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The study identified several promising candidates with structural similarities to this compound. The lead compound demonstrated significant tumor growth inhibition in vivo .

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that the derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 32 µg/mL .

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